

Technical Guide: Ethyl 2-acetylpentanoate (CAS 1540-28-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylpentanoate, with the CAS number 1540-28-9, is a β -keto ester that serves as a versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring both ketone and ester functional groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of **Ethyl 2-acetylpentanoate**, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences. While specific detailed experimental protocols for this exact molecule are not extensively documented in publicly available literature, this guide provides representative methodologies for the synthesis and evaluation of biological activities of β -keto esters.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and identifying properties of **Ethyl 2-acetylpentanoate**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	С9Н16О3	[2]
Molecular Weight	172.22 g/mol	[2]
Density	0.9661 g/cm³ (estimate)	[2]
Boiling Point	224 °C (estimate)	[2]
Flash Point	82.4 °C	[2]
Refractive Index	1.4255 (estimate)	[2]
Physical Form	Liquid	
Purity	>95%	

Table 2: Identification

Identifier	Value	Reference
CAS Number	1540-28-9	[2][3]
IUPAC Name	ethyl 2-acetylpentanoate	[4]
InChI	1S/C9H16O3/c1-4-6- 8(7(3)10)9(11)12-5-2/h8H,4- 6H2,1-3H3	
InChIKey	VHOACUZAQKMOEQ- UHFFFAOYSA-N	[4]
SMILES	CCCC(C(=O)C)C(=O)OCC	[4]
MFCD Number	MFCD00048563	[3]

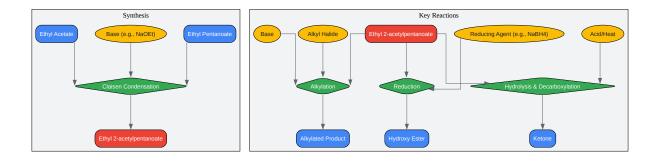
Table 3: Spectroscopic Data (Representative for β-keto esters)

While a detailed, authenticated spectrum for **Ethyl 2-acetylpentanoate** is not readily available, the following are characteristic spectroscopic features for β -keto esters.

Spectroscopy	Characteristic Peaks/Signals	
IR (Infrared)	Strong C=O stretching vibrations for the ketone and ester groups typically appear in the range of 1700-1750 cm ⁻¹ . C-O stretching vibrations for the ester are usually observed between 1100-1300 cm ⁻¹ .[5][6]	
¹ H NMR (Proton Nuclear Magnetic Resonance)	The α -proton is typically found between δ 3.0-3.5 ppm. The protons of the ethyl ester group (CH ₂ and CH ₃) and the acetyl group (CH ₃) will have characteristic shifts and splitting patterns. The propyl group will also show distinct signals.	
¹³ C NMR (Carbon-13 Nuclear Magnetic Resonance)	The carbonyl carbons of the ketone and ester are the most downfield signals, typically appearing between δ 160-210 ppm. The α -carbon is usually found around δ 50-60 ppm.[7]	
MS (Mass Spectrometry)	The molecular ion peak (M^+) would be observed at $m/z = 172$. Common fragmentation patterns for esters would be expected.	

Synthesis and Reactivity

β-Keto esters like **Ethyl 2-acetylpentanoate** are valuable synthetic intermediates due to the reactivity of the dicarbonyl moiety and the acidic α-proton.


General Synthesis Routes

Two primary methods for the synthesis of β -keto esters are the Claisen condensation and the acylation of enolates.

- Claisen Condensation: This method involves the condensation of an ester with another ester
 or a ketone in the presence of a strong base. For Ethyl 2-acetylpentanoate, this could
 potentially involve the crossed Claisen condensation of ethyl pentanoate and ethyl acetate.
- Acylation of Ketone Enolates: Ketones can be deprotonated to form an enolate, which can then be acylated with an appropriate reagent like ethyl chloroformate.[8]

The following diagram illustrates a general synthetic approach and key reactions of **Ethyl 2-acetylpentanoate**.

Click to download full resolution via product page

General synthesis and reactivity of **Ethyl 2-acetylpentanoate**.

Representative Experimental Protocol: Synthesis of a β -Keto Ester via Acylation of a Ketone

The following is a general procedure for the synthesis of β -keto esters from ketones and ethyl chloroformate, which could be adapted for the synthesis of **Ethyl 2-acetylpentanoate**.[8]

Materials:

- Ketone (e.g., 2-pentanone)
- Toluene

- Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in toluene)
- Ethyl chloroformate
- Acetic acid
- Ethanol

Procedure:

- To a solution of the ketone (10 mmol) in toluene (15 mL) at 0 °C under an inert atmosphere, add LiHMDS (1.0 M solution in toluene, 11 mmol) quickly via syringe.
- Stir the reaction mixture at 0 °C for 10 minutes.
- Add ethyl chloroformate (11 mmol) quickly.
- Allow the reaction mixture to slowly warm to room temperature over 10 minutes and continue stirring for an additional 10 minutes.
- The reaction can be quenched by the addition of acetic acid.
- The crude product can be purified by distillation or chromatography.

Applications in Research and Drug Development

Ethyl 2-acetylpentanoate is a valuable precursor for the synthesis of a variety of organic compounds.[1] Its utility is particularly noted in the construction of more complex molecules, including those with potential biological activity.

Chemical Intermediate

The dual functionality of β -keto esters allows for selective reactions at multiple sites. The acidic α -proton can be removed to form a nucleophilic enolate, which can participate in alkylation and acylation reactions, extending the carbon chain. The ketone and ester carbonyls are electrophilic and can be targeted by nucleophiles. The ketone can be selectively reduced, and the ester can be hydrolyzed or transesterified. This reactivity makes **Ethyl 2-acetylpentanoate**

a useful starting material for the synthesis of substituted ketones, heterocyclic compounds, and other complex organic molecules.

Potential Biological Activities

While specific studies on the biological activities of **Ethyl 2-acetylpentanoate** are limited, the β -keto ester moiety is present in various biologically active molecules. Research on other β -keto esters has suggested potential antimicrobial and anti-inflammatory properties.[1][9][10]

- Antimicrobial Activity: Some β-keto esters have been shown to exhibit antibacterial and antifungal activity.[8][10] The mechanism may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
- Anti-inflammatory Activity: Certain functionalized δ-hydroxy-β-keto esters have been evaluated for their ability to inhibit enzymes involved in inflammatory pathways, such as 5lipoxygenase.[9][11]

Representative Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The following protocol is a general method for assessing the antibacterial activity of a compound.[12]

Materials:

- Test compound (Ethyl 2-acetylpentanoate)
- Solvent (e.g., DMSO)
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Nutrient agar plates
- Standard antibiotic (e.g., ciprofloxacin)
- Sterile cork borer (6 mm)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Inoculate the surface of the nutrient agar plates evenly with the test bacterial strain using a sterile cotton swab.
- Create wells in the agar plates using a sterile cork borer.
- Add a defined volume (e.g., $20~\mu$ L) of the test compound solution, the solvent control, and the standard antibiotic solution into separate wells.
- Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
- Incubate the plates at 37 °C for 24 hours.
- Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone is indicative of the antimicrobial activity.

Safety Information

Ethyl 2-acetylpentanoate should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard Information

Hazard	Description	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	
Precautionary Statements	P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362, P501	

Conclusion

Ethyl 2-acetylpentanoate is a valuable and versatile β -keto ester with significant potential as a building block in organic synthesis. Its rich chemistry allows for the construction of a wide array of more complex molecules. While research into its specific biological activities is still emerging, the known antimicrobial and anti-inflammatory properties of the broader class of β -keto esters suggest that it may be a promising scaffold for the development of new therapeutic agents. Further investigation into the specific synthesis and biological evaluation of **Ethyl 2-acetylpentanoate** is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Ethyl 2-acetylpentanoate | 1540-28-9 [smolecule.com]
- 2. chembk.com [chembk.com]

Foundational & Exploratory

- 3. keyorganics.net [keyorganics.net]
- 4. ethyl 2-acetylpentanoate [stenutz.eu]
- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Antiinflammatory Properties | CoLab [colab.ws]
- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Antiinflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Ethyl 2-acetylpentanoate (CAS 1540-28-9)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b075429#ethyl-2-acetylpentanoate-cas-number-1540-28-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com